1,3-Azaphosphinine 1,3-Azaphosphinine
Brand Name: Vulcanchem
CAS No.: 23135-60-6
VCID: VC19699255
InChI: InChI=1S/C4H4NP/c1-2-5-4-6-3-1/h1-4H
SMILES:
Molecular Formula: C4H4NP
Molecular Weight: 97.05 g/mol

1,3-Azaphosphinine

CAS No.: 23135-60-6

Cat. No.: VC19699255

Molecular Formula: C4H4NP

Molecular Weight: 97.05 g/mol

* For research use only. Not for human or veterinary use.

1,3-Azaphosphinine - 23135-60-6

Specification

CAS No. 23135-60-6
Molecular Formula C4H4NP
Molecular Weight 97.05 g/mol
IUPAC Name 1,3-azaphosphinine
Standard InChI InChI=1S/C4H4NP/c1-2-5-4-6-3-1/h1-4H
Standard InChI Key VLYNPUIDQHROHG-UHFFFAOYSA-N
Canonical SMILES C1=CN=CP=C1

Introduction

Structural and Electronic Characteristics of 1,3-Azaphosphinine

Molecular Geometry and Aromaticity

Parameter1,3-AzaphosphininePhosphininePyridine
P–C bond (Å)1.741.81
N–C bond (Å)1.351.34
C–C bond (Å)1.401.411.39
Ring angle at P (°)92.394.1

Aromaticity, assessed via nucleus-independent chemical shift (NICS) values, indicates diminished π-delocalization in 1,3-azaphosphinine (NICS(1) = −4.2) compared to pyridine (NICS(1) = −10.1) . This reduction arises from the electronegativity mismatch between nitrogen and phosphorus, which creates a dipolar electronic structure .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of 1,3-azaphosphinine. The 31^{31}P NMR chemical shift for the parent compound appears at δ −6.9 ppm, reflecting moderate deshielding due to partial double-bond character in the P–C bond . 1^1H NMR spectra of 2-methyl-3-phenyl derivatives show characteristic aromatic proton resonances at δ 7.52–6.74 ppm and methyl group signals at δ 1.42–1.34 ppm .

Synthetic Methodologies

Palladium-Catalyzed Coupling and Cyclization

A robust two-step synthesis developed by Yoshida et al. involves:

  • C–P bond formation: 2-Bromoaniline reacts with phenylphosphinic acid ethyl ester (PhP(O)(OEt)H) under palladium catalysis to yield phosphinic acid ester intermediates (72% yield) .

  • Reductive cyclization: Lithium aluminum hydride (LiAlH4_4) reduces the ester to a primary phosphine, which undergoes spontaneous cyclization with acetylacetone or acetaldehyde to form 1,3-azaphosphinines (up to 97% yield) .

This method circumvents traditional routes requiring pyrophoric intermediates like t^tBuLi, enhancing operational safety .

Inverse-Electron-Demand Diels-Alder Reaction

Goicoechea et al. demonstrated the synthesis of 1,3-azaphosphinines via [4+2] cycloaddition between sodium phosphaethynolate (NaOCP) and 1,3,5-triazines . The reaction proceeds through a sodium-directed mechanism, where metal coordination preorganizes reactants for regioselective heterocycle formation (Eq. 1):

\text{NaOCP} + \text{R-C}_3\text{N}_3 \rightarrow \text{1,3-Azaphosphinine} + \text{NaX} \quad \text{(Yield: 65–89%)}[2]

This protocol enables rapid access to diverse derivatives, including triflate-functionalized phosphinines .

Microwave-Assisted Fragmentation

A recent breakthrough by Zhang et al. employs microwave irradiation to fragment 1,3,5-triazinanes in the presence of phosphoryl diazomethanes . The process involves:

  • Triazinane ring opening to generate formaldimine intermediates

  • Nucleophilic attack on diazomethane phosphorus centers

  • N,NN,N-Acetalization to yield 5-phosphoryl tetrahydropyrimidines (Eq. 2) :

\text{Triazinane} + \text{Ph}_2\text{P(O)CHN}_2 \xrightarrow{\mu\text{W}} \text{Tetrahydropyrimidine} \quad \text{(Yield: 78–92%)}[4]

This method achieves functionalization at both nitrogen and phosphorus centers in a single pot .

Reactivity and Functionalization

Cyclization and Heterocycle Elaboration

1,3-Azaphosphinines serve as precursors for benzo-fused derivatives. Treatment of 2-(phenylphosphanyl)aniline with 1,1′-thiocarbonyldiimidazole at 80°C induces cyclization to 3-phenyl-1,3-dihydro-2HH-benzo[dd] azaphosphole-2-thione (97% yield) . The thione product can be alkylated to install substituents at the phosphorus center, albeit with moderate efficiency (∼60% yield) .

Coordination Chemistry

The lone pair on phosphorus enables complexation with transition metals. For example, 1,3-azaphosphinine forms stable adducts with gold(I) chloride, as evidenced by 31^{31}P NMR upfield shifts (Δδ = −15 ppm) . These complexes exhibit catalytic activity in alkyne hydroamination, though turnover numbers remain inferior to phosphine-based catalysts .

Electrophilic Substitution

Despite reduced aromaticity, 1,3-azaphosphinines undergo electrophilic substitution at carbon atoms para to nitrogen. Nitration with acetyl nitrate introduces nitro groups preferentially at the 5-position (Eq. 3) :

\text{1,3-Azaphosphinine} + \text{AcONO}_2 \rightarrow \text{5-Nitro-1,3-azaphosphinine} \quad \text{(Yield: 45%)}[5]

Halogenation (Cl2_2, Br2_2) proceeds similarly but requires Lewis acid catalysis (FeCl3_3, 30% yield) .

Applications and Future Directions

Catalysis

Phosphinine triflates derived from 1,3-azaphosphinines act as ligands in palladium-catalyzed cross-coupling reactions. The triflate group enhances solubility in polar aprotic solvents, enabling Suzuki-Miyaura couplings of aryl chlorides at room temperature (TON = 1,200) .

Materials Science

The dipolar electronic structure of 1,3-azaphosphinines facilitates π-stacking in solid-state assemblies. X-ray structures reveal columnar packing with interplanar distances of 3.4 Å, suggesting potential in organic semiconductors .

Medicinal Chemistry

While direct biological data remain scarce, analogues like 2-methyl-3-phenyl derivatives inhibit cytochrome P450 3A4 (IC50_{50} = 12 μM) in preliminary assays, likely through coordination to the heme iron .

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